

Cycloheximide: Application Notes and Protocols for Researchers

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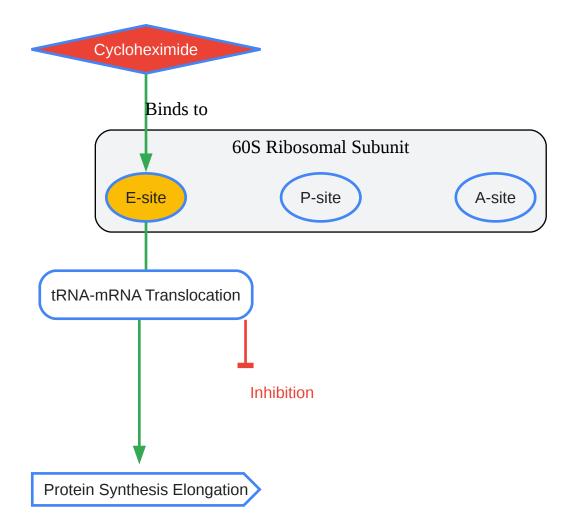
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cycloheximide (CHX), a potent inhibitor of protein synthesis in eukaryotes, for various experimental applications. Detailed protocols and dosage guidelines are presented to assist in the design and execution of robust and reproducible experiments.

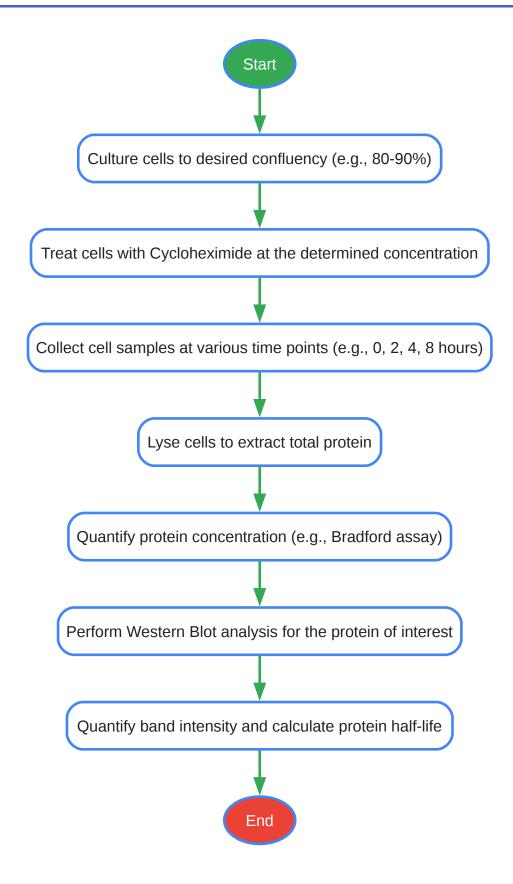
Mechanism of Action

Cycloheximide, a natural product of the bacterium Streptomyces griseus, exerts its biological effects by inhibiting the translocation step of eukaryotic protein synthesis.[1][2] It specifically binds to the E-site of the 60S ribosomal subunit, which interferes with the movement of tRNA and mRNA, thereby halting translational elongation.[2][3][4] This rapid and reversible inhibition of protein synthesis makes it an invaluable tool in cell biology, molecular biology, and pharmacology.[1] Mitochondrial protein synthesis, however, is resistant to cycloheximide.[1]









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